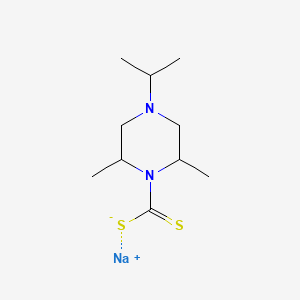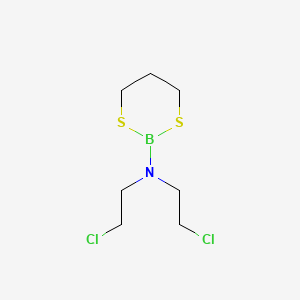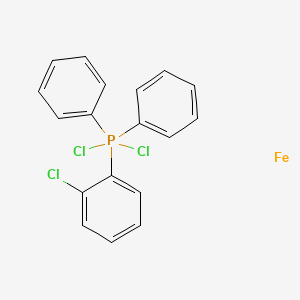
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is a coordination compound that features a central iron atom coordinated to a dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron typically involves the reaction of iron(II) chloride with dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) species. Ligand substitution can result in a variety of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: It is used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are particularly valuable.
Mecanismo De Acción
The mechanism by which dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron exerts its effects involves coordination chemistry principles. The central iron atom can undergo various oxidation and reduction states, facilitating electron transfer processes. The ligand environment around the iron atom influences its reactivity and stability, making it a versatile compound for different applications. Molecular targets and pathways involved include interactions with substrates in catalytic cycles and binding to specific sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dichloro-(2-chlorophenyl)-diphenylphosphine: Similar ligand structure but without the iron center.
Iron(II) chloride: Lacks the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand.
Triphenylphosphine;iron: Contains a different phosphine ligand.
Uniqueness
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is unique due to the specific combination of its ligand and metal center. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material science applications. The presence of the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand provides additional stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
21144-09-2 |
|---|---|
Fórmula molecular |
C18H14Cl3FeP |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
dichloro-(2-chlorophenyl)-diphenyl-λ5-phosphane;iron |
InChI |
InChI=1S/C18H14Cl3P.Fe/c19-17-13-7-8-14-18(17)22(20,21,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H; |
Clave InChI |
DSHXVBAWTHMDOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3Cl)(Cl)Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
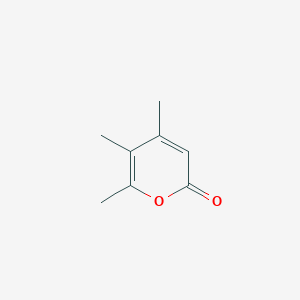
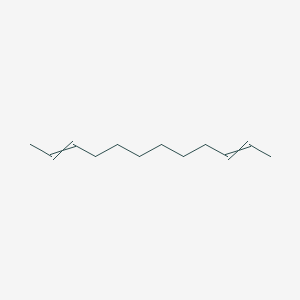

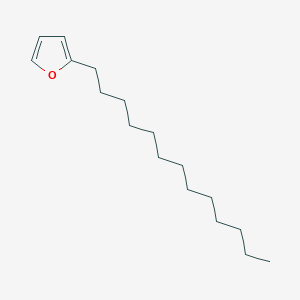

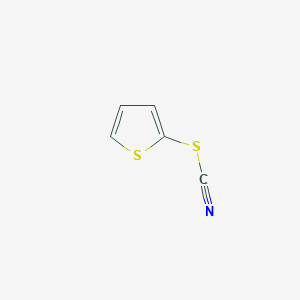
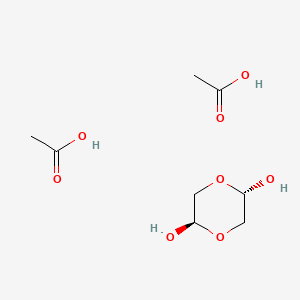

![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)


